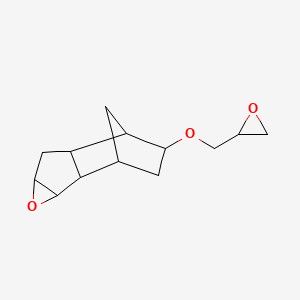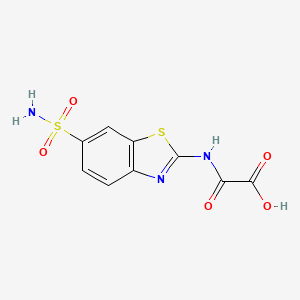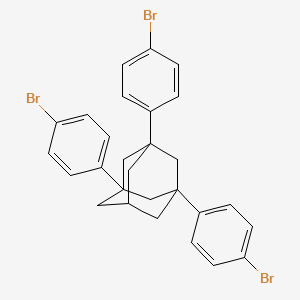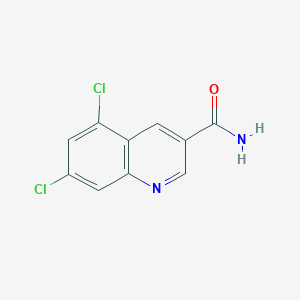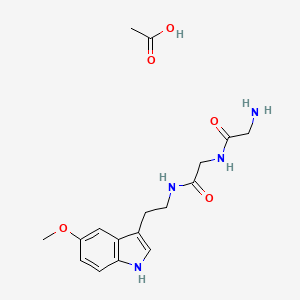
N-Glycylglycyl-5-methoxytryptamine acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is a complex organic compound that features a combination of acetamide, aminoacetamido, and methoxyindole groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE typically involves multiple steps:
Formation of the Acetamide Group: This can be achieved by reacting acetic anhydride with an amine.
Introduction of the Aminoacetamido Group: This step involves the reaction of glycine or a glycine derivative with an acylating agent.
Attachment of the Methoxyindole Group: This step can be carried out by reacting 5-methoxyindole with an appropriate electrophile.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents would be optimized to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyindole moiety.
Reduction: Reduction reactions can target the acetamide and aminoacetamido groups.
Substitution: Nucleophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
Oxidation Products: Oxidized derivatives of the methoxyindole group.
Reduction Products: Reduced forms of the acetamide and aminoacetamido groups.
Substitution Products: Substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: As a precursor or active ingredient in drug development.
Biochemistry: As a probe or reagent in biochemical assays.
Materials Science: In the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyindole group could play a role in binding to specific sites, while the acetamide and aminoacetamido groups might influence the compound’s solubility and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyltryptophan: Similar indole structure but lacks the aminoacetamido group.
Acetylglycine: Contains the acetamide and aminoacetamido groups but lacks the indole moiety.
5-Methoxyindole-3-acetic acid: Similar indole structure with a different functional group.
Uniqueness
ACETAMIDE,2-(2-AMINOACETAMIDO)-N-(2-(5-METHOXYINDOL-3-YL)ETHYL)-,MONOACETATE is unique due to the combination of its functional groups, which confer specific chemical and biological properties that are not found in simpler analogs.
Eigenschaften
CAS-Nummer |
14369-55-2 |
|---|---|
Molekularformel |
C17H24N4O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
acetic acid;2-amino-N-[2-[2-(5-methoxy-1H-indol-3-yl)ethylamino]-2-oxoethyl]acetamide |
InChI |
InChI=1S/C15H20N4O3.C2H4O2/c1-22-11-2-3-13-12(6-11)10(8-18-13)4-5-17-15(21)9-19-14(20)7-16;1-2(3)4/h2-3,6,8,18H,4-5,7,9,16H2,1H3,(H,17,21)(H,19,20);1H3,(H,3,4) |
InChI-Schlüssel |
NJMGGBKGESJVOH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC1=CC2=C(C=C1)NC=C2CCNC(=O)CNC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


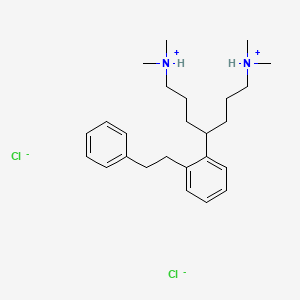
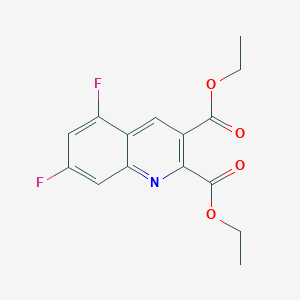
![3-[(3S,5R,10S,13R,14S,16S,17R)-14,16-dihydroxy-3-[(2R,5R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B13737718.png)
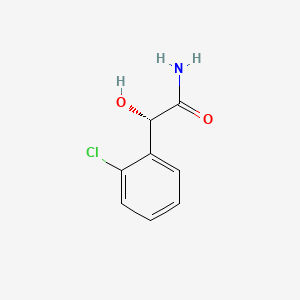
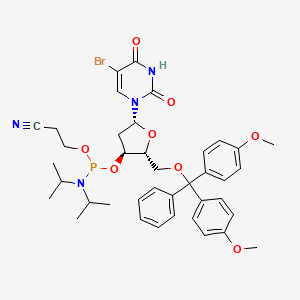

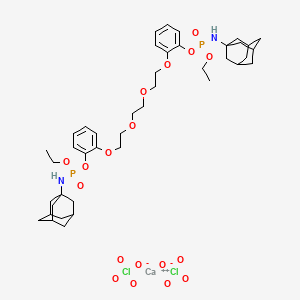
![5-Bromo-2-iodo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13737745.png)
![2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]-3,3',6,6'-tetraamine](/img/structure/B13737747.png)
